molecular formula C10H16N2O2S B7468062 N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide

N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide

Cat. No. B7468062
M. Wt: 228.31 g/mol
InChI Key: RXMUIUCKKGFEAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide, also known as CPI-613, is a novel anticancer drug that has gained significant attention in recent years. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle and disrupts the energy metabolism of cancer cells, leading to their death.

Mechanism of Action

N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide targets the mitochondrial TCA cycle, which is the primary source of energy production in cancer cells. It inhibits two key enzymes in the TCA cycle, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, leading to the disruption of energy metabolism and the accumulation of reactive oxygen species (ROS) in cancer cells. The increased ROS levels cause oxidative stress and damage to the cancer cells, leading to their death.
Biochemical and physiological effects:
N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide has been shown to have several biochemical and physiological effects on cancer cells. It disrupts the TCA cycle and inhibits ATP production, leading to energy depletion and cell death. It also increases ROS levels, causing oxidative stress and damage to cellular components. N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in preclinical studies.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied for its anticancer properties and has shown promising results in preclinical studies. However, there are some limitations to using N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide in lab experiments. It has a short half-life and requires frequent dosing to maintain therapeutic levels. It also has poor solubility in aqueous solutions, which can limit its use in certain assays.

Future Directions

There are several future directions for the study of N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide. One area of research is the development of new formulations and delivery methods to improve its pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide. Additionally, the combination of N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide with other chemotherapy drugs and immunotherapies is an area of active investigation. Finally, the use of N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide in other diseases, such as metabolic disorders and neurodegenerative diseases, is an area of potential future research.
Conclusion:
In conclusion, N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide is a novel anticancer drug that targets the mitochondrial TCA cycle and disrupts the energy metabolism of cancer cells. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials. N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide has several advantages for lab experiments, but also has some limitations that need to be addressed. The future directions of research for N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide are focused on improving its pharmacokinetic properties, identifying biomarkers, and exploring its use in other diseases.

Synthesis Methods

The synthesis of N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide involves the reaction of cyclopentanone with thiourea and ethyl chloroacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain the final compound. The synthesis of N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide is a multistep process that requires careful control of reaction conditions and purification steps to obtain a pure product.

Scientific Research Applications

N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide has been extensively studied for its anticancer properties. It has been shown to be effective against a wide range of cancer types, including pancreatic, lung, breast, and ovarian cancers. N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide is often used in combination with other chemotherapy drugs to enhance their efficacy and reduce their side effects. Several clinical trials have been conducted to evaluate the safety and efficacy of N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide in cancer patients.

properties

IUPAC Name

N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c13-9(11-8-3-1-2-4-8)5-12-7-15-6-10(12)14/h8H,1-7H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMUIUCKKGFEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2CSCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.